2-[(3-Methylphenyl)amino]propanohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-[(3-Methylphenyl)amino]propanohydrazide typically involves the reaction of 3-methylaniline with alanine hydrazide under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(3-Methylphenyl)amino]propanohydrazide can undergo various chemical reactions, including:
Scientific Research Applications
2-[(3-Methylphenyl)amino]propanohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)amino]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may interact with cellular pathways involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
2-[(3-Methylphenyl)amino]propanohydrazide can be compared to other similar compounds, such as:
N-(3-Methylphenyl)hydrazinecarboxamide: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
3-Methylphenylhydrazine: Shares the 3-methylphenyl group but lacks the propanohydrazide moiety, resulting in different chemical properties and uses.
Properties
IUPAC Name |
2-(3-methylanilino)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-4-3-5-9(6-7)12-8(2)10(14)13-11/h3-6,8,12H,11H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRUQJLRCUMWFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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